molecular formula C19H21FN4O2 B2641266 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide CAS No. 303151-54-4

8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide

Cat. No.: B2641266
CAS No.: 303151-54-4
M. Wt: 356.401
InChI Key: QWAWYBAOOBDKRS-UHFFFAOYSA-N
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Description

8-(6-Fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (CAS: 303151-54-4) is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. Its molecular formula is C₁₉H₂₁FN₄O₂, with a molecular weight of 356.40 g/mol . The structure includes a fluorine-substituted pyridine ring at position 8 and an N-phenyl carboxamide group at position 4. This compound belongs to the pyridine derivatives class, which is notable for its role in medicinal chemistry due to the pyridine ring's ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

8-(6-fluoropyridin-2-yl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O2/c20-16-7-4-8-17(22-16)23-11-9-19(10-12-23)24(13-14-26-19)18(25)21-15-5-2-1-3-6-15/h1-8H,9-14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAWYBAOOBDKRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)C(=O)NC3=CC=CC=C3)C4=NC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide typically involves multiple steps, starting from commercially available reagents. One common approach involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic core

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the spirocyclic core or the attached functional groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the fluoropyridine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Research indicates that compounds similar to 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide are being explored for their pharmacological properties. These compounds may act as inhibitors or modulators in various biochemical pathways, particularly in the context of cancer therapy and neurological disorders.

Antagonistic Activity

Studies have shown that related compounds exhibit antagonistic activity towards certain receptors involved in pain and sensory perception, such as TRPM8 (transient receptor potential cation channel subfamily M member 8) . This suggests that this compound may similarly influence sensory pathways, potentially providing therapeutic benefits in conditions like neuropathic pain.

Structure-Based Drug Design

The compound's unique structure allows for the application of structure-based drug design methodologies. By understanding its interactions at the molecular level, researchers can optimize its efficacy and selectivity for specific targets . This approach is critical for developing new drugs with fewer side effects.

Case Study 1: TRPM8 Antagonists

In a study exploring TRPM8 antagonists, compounds structurally related to this compound were tested for their ability to inhibit cold-induced pain responses in animal models. Results indicated significant reductions in pain behaviors when these compounds were administered, highlighting their potential as therapeutic agents for pain management .

Case Study 2: Cancer Therapeutics

Another investigation focused on the anti-cancer properties of diazaspiro compounds similar to the target compound. In vitro studies demonstrated that these compounds could inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanism of action was attributed to the modulation of specific signaling pathways involved in cell survival and growth .

Mechanism of Action

The mechanism of action of 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with various enzymes or receptors, potentially inhibiting or activating their functions. The spirocyclic structure may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
8-(6-Fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide (Target) C₁₉H₂₁FN₄O₂ 356.40 6-Fluoro-2-pyridinyl, N-phenyl carboxamide 303151-54-4
N-(4-Methylphenyl)-8-(2-pyrimidinyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C₁₉H₂₃N₅O₂ 353.42 2-Pyrimidinyl, 4-methylphenyl carboxamide 338761-44-7
3-Benzyl-8-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C₂₇H₂₃Cl₂F₃N₄O₂ 587.40 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, 4-chlorophenyl carboxamide, benzyl 338963-08-9
N-(4-Methylphenyl)-8-(4-nitrophenyl)-3-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide C₂₇H₂₆N₄O₄ 470.52 4-Nitrophenyl, 3-phenyl, 4-methylphenyl carboxamide 338963-10-3
8-(tert-Butoxycarbonyl)-1-oxo-2,8-diazaspiro[4.5]decane-4-carboxylic acid C₁₄H₂₁N₂O₅ 297.33 tert-Butoxycarbonyl, carboxylic acid N/A

Structural and Functional Differences

a) Heterocyclic Substituents
  • Target Compound : The 6-fluoro-2-pyridinyl group provides electronegativity and metabolic stability due to fluorine’s inductive effect .
  • Chloro-Trifluoromethyl Pyridine Analog : The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group increases steric bulk and lipophilicity, which may improve membrane permeability but could reduce solubility .
b) Carboxamide Modifications
  • Target Compound : The N-phenyl group is a simple aromatic moiety, balancing hydrophobicity and planar geometry for target binding.
  • 4-Methylphenyl and 4-Chlorophenyl Analogs : Methyl and chloro substituents on the phenyl ring enhance electron-donating or -withdrawing effects, altering electronic distribution and binding affinity. For example, 4-chlorophenyl may increase potency in hydrophobic binding pockets .
c) Additional Functional Groups
  • Carboxylic Acid (tert-Butoxycarbonyl Analog) : The carboxylic acid group improves solubility but may limit blood-brain barrier penetration due to ionization at physiological pH .

Pharmacological Implications

  • Fluorine’s Role : The 6-fluoro substituent may block metabolic degradation (e.g., cytochrome P450 oxidation), enhancing bioavailability .
  • Patent Compounds : Analogs in European patents (e.g., EP 4 374 877 A2) with trifluoromethyl and hydroxyl groups highlight trends in optimizing kinase inhibitors or anti-inflammatory agents .

Biological Activity

8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide, a compound with the CAS number 303151-54-4, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C19H21FN4O2C_{19}H_{21}FN_{4}O_{2}. Its structure features a spirocyclic arrangement that contributes to its biological activity. The presence of a fluorine atom and a pyridine ring suggests potential interactions with various biological targets.

Research indicates that this compound may function as a neuropeptide Y (NPY) receptor antagonist , particularly targeting the Y5 receptor subtype. NPY is involved in various physiological processes, including appetite regulation and anxiety responses. By inhibiting this receptor, the compound could potentially influence eating behaviors and anxiety disorders.

Potential Therapeutic Applications

  • Eating Disorders : The compound's antagonistic effects on NPY receptors suggest it may be beneficial in treating conditions such as binge eating disorder.
  • Anxiety and Depression : Given NPY's role in mood regulation, this compound could have implications in managing anxiety and depressive disorders.

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibition of cellular pathways associated with NPY signaling. For instance, studies have shown that at concentrations around 50 μM, the compound can reduce the secretion of CPG2 in bacterial models, indicating its potential as an inhibitor of type III secretion systems (T3SS) .

In Vivo Studies

Preliminary animal studies suggest that administration of the compound can lead to decreased food intake and altered behavior indicative of reduced anxiety levels. These findings align with its proposed mechanism as an NPY antagonist.

Study 1: Effects on Eating Behavior

A study conducted on rodent models investigated the effects of this compound on feeding behavior. Results indicated a significant reduction in food intake when administered at varying doses over a two-week period. The study highlighted the potential for this compound to modulate appetite through NPY receptor pathways .

Study 2: Anxiety Reduction

Another investigation focused on the anxiolytic effects of the compound in a stress-induced model. Mice treated with this compound exhibited decreased levels of stress-related behaviors compared to controls, suggesting its efficacy in anxiety management .

Comparative Biological Activity Table

Compound NameMechanism of ActionTarget ReceptorPotential Applications
This compoundNPY receptor antagonistY5 receptorEating disorders, anxiety
Other NPY antagonistsSimilar mechanismsVarious NPY receptorsAppetite control, mood regulation

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 8-(6-fluoro-2-pyridinyl)-N-phenyl-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation of spirocyclic intermediates with fluoropyridine derivatives. For example, analogous spirooxazolidinediones are synthesized via reactions between 2-oxa-spiro[3.4]octan-1,3-dione and benzothiazol-imine precursors under reflux conditions in anhydrous solvents (e.g., ethanol or toluene). Post-condensation, the product is purified using column chromatography (e.g., C18 reverse-phase with acetonitrile/water gradients) .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

  • Methodological Answer : Characterization employs a combination of:

  • Elemental analysis for empirical formula verification.
  • Infrared (IR) spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
  • UV-Vis spectroscopy to assess conjugation and electronic transitions.
  • Melting point determination for purity validation .

Q. What solvents and conditions are optimal for purification?

  • Methodological Answer : Polar aprotic solvents like N,N-dimethylformamide (DMF) are used for reaction dissolution, followed by precipitation with methanol. Reverse-phase chromatography (acetonitrile/water) is effective for isolating spirocyclic compounds, as demonstrated in analogous syntheses .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and selectivity?

  • Methodological Answer :

Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent polarity, stoichiometry) to identify optimal conditions.

Computational modeling : Use quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and transition states.

Protecting group strategies : Temporarily block reactive sites to minimize side reactions during multi-step syntheses .

Q. How to resolve contradictions between spectral data and expected structural features?

  • Methodological Answer :

Cross-validation : Combine NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable).

Intermediate analysis : Isolate and characterize reaction intermediates to identify deviations (e.g., unintended ring-opening or stereochemical mismatches).

Dynamic NMR : Assess conformational flexibility that may cause spectral broadening .

Q. What methodologies are recommended for assessing the compound’s biological activity?

  • Methodological Answer :

In vitro assays : Screen for enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates or ELISA-based readouts.

Molecular docking : Perform in silico studies to predict binding affinities to target proteins (e.g., using AutoDock Vina or Schrödinger Suite).

Structure-Activity Relationship (SAR) : Modify substituents (e.g., fluorine position on pyridine) and compare bioactivity trends .

Q. How does the fluorine substituent influence electronic properties and bioactivity?

  • Methodological Answer :

Computational analysis : Calculate electrostatic potential maps and Hammett constants to quantify electron-withdrawing effects.

Isosteric replacement : Synthesize analogs with chlorine or hydrogen at the 6-fluoro position and compare pharmacokinetic profiles.

Metabolic stability assays : Evaluate resistance to cytochrome P450-mediated oxidation, where fluorine often enhances stability .

Q. What computational tools are effective for modeling spirocyclic compound reactivity?

  • Methodological Answer :

Reaction path search software : Use GRRM or Gaussian to explore transition states and intermediates.

Machine learning (ML) : Train models on spirocyclic reaction databases to predict feasible synthetic routes.

Solvent effect modeling : Apply COSMO-RS to simulate solvent interactions during synthesis .

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